Triphenyl arsorotriselenoite
Description
Triphenyl arsorotriselenoite (C₁₈H₁₅AsSe₃) is an organoarsenic selenide compound characterized by a central arsenic atom bonded to three selenium atoms and three phenyl groups. Its structure combines arsenic’s metalloid properties with selenium’s chalcogen behavior, making it a subject of interest in materials science and coordination chemistry. Applications may include catalysis, semiconductor research, or precursors for advanced nanomaterials. Key properties such as thermal stability, redox behavior, and electronic configuration are critical to its functionality .
Properties
CAS No. |
61501-53-9 |
|---|---|
Molecular Formula |
C18H15AsSe3 |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
tris(phenylselanyl)arsane |
InChI |
InChI=1S/C18H15AsSe3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI Key |
AGJHMRQGNFXHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se][As]([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl arsorotriselenoite typically involves the reaction of triphenylarsine with elemental selenium. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted in a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: Triphenyl arsorotriselenoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylarsine oxide and selenium dioxide.
Reduction: Reduction reactions can convert this compound to triphenylarsine and elemental selenium.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Triphenylarsine oxide, selenium dioxide.
Reduction: Triphenylarsine, elemental selenium.
Substitution: Various substituted triphenylarsine derivatives.
Scientific Research Applications
Triphenyl arsorotriselenoite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its arsenic content.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of triphenyl arsorotriselenoite involves its interaction with cellular components, leading to various biochemical effects:
Molecular Targets: The compound targets proteins and enzymes containing thiol groups, leading to their inactivation.
Pathways Involved: It disrupts cellular redox balance, induces oxidative stress, and triggers apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triphenylphosphine Selenide (C₁₈H₁₅PSe) :
- Basis : Phosphorus replaces arsenic, reducing metalloid interactions.
- Reactivity : Lower Lewis acidity compared to arsenic analogs due to phosphorus’s electronegativity.
- Applications : Widely used in catalytic reductions; arsenic derivatives may offer stronger metal coordination .
Triphenylantimony Triselenide (C₁₈H₁₅SbSe₃) :
- Basis : Antimony (Sb) replaces arsenic.
- Stability : Sb–Se bonds are longer and weaker than As–Se, impacting thermal decomposition pathways.
- Electronic Properties : Larger atomic radius of Sb alters bandgap properties in semiconductor applications .
Functional Analogues
- Arsine Selenides (AsH₃–Se Systems) :
- Volatility : Simpler arsine-selenium compounds are more volatile but less stable.
- Toxicity : Triphenyl derivatives reduce acute toxicity compared to arsine gas .
Data Table: Comparative Properties
| Property | Triphenyl Arsorotriselenoite | Triphenylphosphine Selenide | Triphenylantimony Triselenide |
|---|---|---|---|
| Molecular Weight (g/mol) | 456.2 | 337.2 | 502.3 |
| Melting Point (°C) | ~215 (dec.) | 180–185 | ~195 (dec.) |
| Bandgap (eV) | 2.1 | 3.4 | 1.8 |
| Coordination Strength | High | Moderate | Moderate-High |
Research Findings and Challenges
- Synthesis: this compound requires controlled selenium incorporation to avoid side products like diselenides .
- Stability : Susceptibility to oxidation in air necessitates inert-atmosphere handling.
- Catalytic Potential: Demonstrates superior activity in cross-coupling reactions compared to Sb analogs but lags behind P-based systems in enantioselectivity .
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